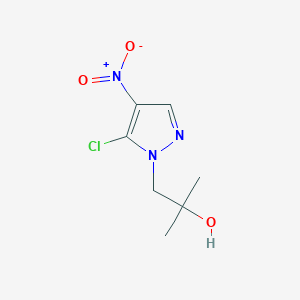

1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloro-4-nitropyrazol-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O3/c1-7(2,12)4-10-6(8)5(3-9-10)11(13)14/h3,12H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETUVPICMZBUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=C(C=N1)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Introduction

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of bioactive molecules. The compound 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a key intermediate, the physicochemical properties of which are paramount to its handling, reactivity, and the ultimate biological efficacy of its derivatives.[1] The strategic placement of a chloro group, a nitro functionality, and a tertiary alcohol moiety on the pyrazole ring system imparts a unique electronic and steric profile, influencing its solubility, stability, and interaction with biological targets.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a vital resource for researchers, scientists, and drug development professionals, offering not only a compilation of data but also detailed experimental protocols for its characterization. The causality behind the selection of specific analytical techniques is elucidated, ensuring a robust and self-validating approach to its study.

Chemical Identity and Structure

A thorough understanding of the chemical identity of this compound is the foundation for any further investigation. The structural and molecular information is summarized in the table below.

| Parameter | Value | Source |

| Chemical Name | This compound | ChemShuttle, SynQuest Laboratories |

| CAS Number | 1415099-67-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀ClN₃O₃ | [2][3][5] |

| Molecular Weight | 219.63 g/mol | [3][5] |

| SMILES | CC(C)(O)CN1N=CC(=C1Cl)--INVALID-LINK--=O | [2] |

The structure of this molecule, characterized by the presence of both electron-withdrawing (nitro and chloro groups) and polar (hydroxyl) functional groups, dictates its chemical behavior and physical properties.

Physicochemical Properties: A Detailed Analysis

Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 361.1 ± 32.0 °C | [1] |

| Density | 1.48 ± 0.1 g/cm³ | [1] |

It is imperative to note that these values are computational predictions and should be experimentally verified for any critical applications.

Melting Point and Thermal Stability

The melting point is a crucial indicator of a compound's purity and thermal stability. While an experimental melting point for this compound is not documented, a related compound, 5-chloro-1-methyl-4-nitro-1H-pyrazole, has a reported melting point of 135-137 °C.[6] The presence of the bulkier 2-hydroxy-2-methylpropyl group in the title compound is expected to influence its crystal lattice packing and thus its melting point.

Thermal stability is of particular importance for nitro-containing compounds, which can be energetic materials.[7][8][9] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the decomposition temperature and thermal behavior of such compounds.

Solubility Profile

The solubility of a compound is a key factor in its formulation for biological screening and in designing reaction conditions for further chemical modifications. The presence of both polar (hydroxyl and nitro groups) and nonpolar (isobutyl and pyrazole ring) moieties suggests that this compound will exhibit solubility in a range of organic solvents. Based on the "like dissolves like" principle, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[10] Its solubility in nonpolar solvents like hexane is likely to be limited.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any research involving this compound, rigorous experimental determination of its physicochemical properties is essential. The following section provides detailed, step-by-step methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the compound is a prerequisite for accurate physicochemical and biological studies. Reversed-phase HPLC is a widely used technique for this purpose.[11][12][13][14]

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak.

Caption: Workflow for HPLC purity determination.

Thermal Analysis by DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, phase transitions, and decomposition temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.

-

Instrumentation: Use a calibrated DSC/TGA instrument.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Under a nitrogen atmosphere to prevent oxidative decomposition.

-

-

Analysis: The DSC curve will show an endothermic peak corresponding to the melting point, while the TGA curve will indicate the temperature at which weight loss (decomposition) begins.

Caption: Workflow for DSC/TGA thermal analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons adjacent to the pyrazole ring, the methyl protons of the isobutyl group, and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups.

-

¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the methylene carbon, the quaternary carbon, and the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band around 3400 cm⁻¹ for the hydroxyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1560-1520 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[10]

-

C=N and C=C stretch: Bands in the 1600-1400 cm⁻¹ region characteristic of the pyrazole ring.

-

C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide valuable structural information, with expected cleavages at the C-N bond connecting the side chain to the pyrazole ring and loss of the nitro group.[10]

Conclusion

This compound is a key synthetic intermediate with a rich chemical functionality that dictates its physicochemical properties. While some experimental data remains to be definitively established, this guide provides a robust framework for its characterization. The provided protocols for HPLC, DSC/TGA, and spectroscopic analysis are based on established methodologies for similar compounds and offer a clear path for researchers to obtain reliable and reproducible data. A thorough understanding and experimental determination of these properties are fundamental for the successful application of this compound in the development of novel pharmaceuticals and agrochemicals.

References

- 1. This compound [myskinrecipes.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1415099-67-0 [amp.chemicalbook.com]

- 5. CAS 1415099-67-0 | 4H54-5-2J | MDL MFCD22690761 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 5-chloro-1-Methyl-4-nitro-1H-pyrazole (42098-25-9) for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 11. benchchem.com [benchchem.com]

- 12. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 13. ijcpa.in [ijcpa.in]

- 14. discovery.researcher.life [discovery.researcher.life]

1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS 1415099-67-0 spectral data

An In-depth Technical Guide to the Spectral Analysis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1415099-67-0)

This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, this compound. As a key intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals, understanding its structural features through modern spectroscopic techniques is paramount for researchers in drug discovery and development.[1][2] This document moves beyond a simple data sheet, offering in-depth interpretation and predictive analysis based on fundamental principles and data from analogous structures.

The core of this guide is built on a predictive framework. In the absence of publicly available experimental spectra for this specific molecule, we will deduce the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) signatures. This approach serves as a robust template for researchers who may synthesize this compound, providing them with the necessary tools to validate their findings and understand the intricate relationship between molecular structure and spectral output.

Molecular Structure and Functional Group Analysis

A thorough spectral analysis begins with a detailed examination of the molecule's constituent parts. The structure of this compound combines a substituted pyrazole ring with an aliphatic alcohol side chain.

Key Structural Features:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

Substituents on Pyrazole:

-

Chloro Group (C5): An electron-withdrawing halogen that will influence the electronic environment of the ring.

-

Nitro Group (C4): A strongly electron-withdrawing group that significantly deshields adjacent nuclei.

-

Alkyl Side Chain (N1): Connects the pyrazole core to the propan-2-ol moiety.

-

-

Aliphatic Side Chain: -CH₂-C(CH₃)₂-OH

-

Tertiary Alcohol: Characterized by a hydroxyl (-OH) group attached to a tertiary carbon.

-

Gem-dimethyl Group: Two methyl groups attached to the same carbon.

-

Methylene Bridge: A -CH₂- group linking the pyrazole N1 to the tertiary carbon.

-

The following diagram illustrates the molecular structure and numbering convention used for spectral assignments.

Caption: Molecular structure of the title compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data based on the functional groups identified above and known spectroscopic trends for related pyrazole and nitro-containing compounds.[3][4][5]

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Singlet (s) | 1H | H3 (Pyrazole) | The proton on the pyrazole ring is significantly deshielded due to the aromatic nature of the ring and the strong electron-withdrawing effect of the adjacent nitro group at C4. |

| ~4.5 - 5.0 | Singlet (s) | 2H | H6 (-CH₂-) | The methylene protons are adjacent to the pyrazole nitrogen (N1) and the quaternary carbon (C7), placing them in a deshielded environment. |

| ~2.5 - 3.5 | Singlet (s) | 1H | H10 (-OH) | The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It is often a broad singlet. |

| ~1.3 - 1.6 | Singlet (s) | 6H | H8, H9 (-CH₃)₂ | The six protons of the two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. This is a characteristic signal for a gem-dimethyl group adjacent to an electronegative atom. |

The ¹³C NMR spectrum will provide information on the carbon skeleton. Seven distinct signals are predicted.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | C5 (C-Cl) | The carbon atom bonded to chlorine is deshielded, but its chemical shift is also influenced by the adjacent nitrogen atoms in the pyrazole ring. |

| ~135 - 140 | C3 (C-H) | This aromatic carbon is deshielded, and its signal would be a doublet in a coupled spectrum due to the attached proton. |

| ~130 - 135 | C4 (C-NO₂) | The carbon bearing the nitro group is expected to be significantly deshielded due to the strong electron-withdrawing nature of this group. |

| ~70 - 75 | C7 (-C(CH₃)₂OH) | The quaternary carbon bonded to the hydroxyl group is deshielded by the oxygen atom. |

| ~55 - 60 | C6 (-CH₂-) | The methylene carbon attached to the pyrazole nitrogen (N1) is moderately deshielded. |

| ~25 - 30 | C8, C9 (-(CH₃)₂) | The equivalent methyl carbons are in a typical aliphatic region. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular formula is C₇H₁₀ClN₃O₃, with a monoisotopic mass of approximately 219.04 g/mol .[2][6] The mass spectrum should exhibit a molecular ion peak at m/z = 219.

-

Isotope Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak will be observed at m/z = 221 with an intensity of approximately one-third of the M⁺ peak. This is a definitive indicator for the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A fragment at [M-15]⁺.

-

Loss of the hydroxyl group (-OH) followed by rearrangement.

-

Cleavage of the C6-C7 bond, leading to fragments corresponding to the pyrazole moiety and the propanol side chain.

-

Loss of the nitro group (-NO₂): A fragment at [M-46]⁺.

-

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

The IR spectrum will show absorption bands characteristic of the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 | O-H stretch (broad) | Alcohol (-OH) |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1550 & ~1350 | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |

| 1450 - 1600 | C=N, C=C stretch | Pyrazole Ring |

| 1000 - 1200 | C-O stretch | Tertiary Alcohol |

| 700 - 800 | C-Cl stretch | Chloroalkane |

Experimental Protocols for Spectral Acquisition

To ensure data integrity and reproducibility, standardized protocols are essential. The following are step-by-step methodologies for acquiring the spectral data discussed.

References

An In-depth Technical Guide to the Preliminary Biological Screening of Novel Chloro-Nitro-Pyrazole Compounds

Foreword for the Modern Drug Discovery Professional

The relentless evolution of microbial resistance and the complexities of multifactorial diseases necessitate a continuous search for novel pharmacophores. Among the heterocyclic compounds, pyrazole derivatives have consistently demonstrated a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[1][2] This guide focuses on a specific, highly promising subclass: chloro-nitro-pyrazole compounds. The introduction of electron-withdrawing groups like chloro and nitro moieties can significantly modulate the electronic properties and, consequently, the biological activity of the pyrazole scaffold.[3] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary biological screening of these novel compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Foundational Screening: Cytotoxicity Assessment

Before embarking on specific antimicrobial or mechanistic studies, it is paramount to establish the cytotoxicity profile of the novel chloro-nitro-pyrazole compounds. This initial step provides a therapeutic window and informs the concentration ranges for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for this purpose.[4]

The Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Screening

A systematic workflow is crucial for obtaining reliable cytotoxicity data. This involves careful cell culture maintenance, precise compound preparation, and accurate data analysis.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay

Materials:

-

Novel chloro-nitro-pyrazole compounds

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of each chloro-nitro-pyrazole compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations.

-

Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation: Cytotoxicity Profile

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI)* |

| CNP-1 | HeLa | 48 | 8.4 | 3.5 |

| CNP-1 | MCF-7 | 48 | 12.1 | 2.4 |

| CNP-1 | HEK293 | 48 | 29.4 | - |

| CNP-2 | HeLa | 48 | 15.2 | 2.1 |

| CNP-2 | MCF-7 | 48 | 20.5 | 1.5 |

| CNP-2 | HEK293 | 48 | 32.0 | - |

* Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI indicates greater selectivity for cancer cells.[5]

Antimicrobial and Antifungal Screening

The presence of chloro and nitro groups on the pyrazole ring has been associated with significant antimicrobial and antifungal activities.[6][7] A tiered screening approach, starting with a qualitative assessment followed by quantitative determination of activity, is recommended.

Preliminary Screening: Agar Well Diffusion Method

This method provides a rapid and qualitative assessment of the antimicrobial potential of the synthesized compounds.[8]

2.1.1. Experimental Workflow

Caption: Workflow for the agar well diffusion assay.

2.1.2. Detailed Protocol: Agar Well Diffusion

Materials:

-

Chloro-nitro-pyrazole compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient Agar (for bacteria)

-

Sabouraud Dextrose Agar (SDA) (for fungi)

-

Sterile cork borer (6 mm)

-

Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

-

DMSO (solvent)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland standard.

-

Plate Preparation: Swab the microbial inoculum evenly onto the surface of the agar plates.

-

Well Creation: Use a sterile cork borer to create wells in the agar.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO) into each well.

-

Controls: Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.[8]

2.2.1. Detailed Protocol: Broth Microdilution Method

Materials:

-

Chloro-nitro-pyrazole compounds

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Resazurin dye (optional, for viability indication)

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antibiotic/antifungal.

-

Incubation: Incubate the plates under the same conditions as the agar diffusion assay.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a viability indicator like resazurin.

Data Presentation: Antimicrobial and Antifungal Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| CNP-1 | 62.5 | 125 | 31.25 | 62.5 |

| CNP-2 | 125 | >250 | 62.5 | 125 |

| Ciprofloxacin | 0.5 | 0.25 | - | - |

| Fluconazole | - | - | 2 | 8 |

Preliminary Mechanistic Insights

While detailed mechanism-of-action studies are beyond the scope of preliminary screening, initial investigations can provide valuable insights into the potential targets of chloro-nitro-pyrazole compounds. The presence of nitro groups, for instance, suggests a potential for generating reactive oxygen species (ROS), which can lead to oxidative stress in microbial or cancer cells.

Potential Signaling Pathways and Targets

The diverse biological activities of pyrazole derivatives are attributed to their ability to interact with various cellular targets.[9]

Caption: Potential mechanisms of action for pyrazole compounds.

Structure-Activity Relationship (SAR) Considerations

The position and nature of substituents on the pyrazole ring significantly influence biological activity. For chloro-nitro-pyrazoles:

-

Position of Substituents: The location of the chloro and nitro groups on the pyrazole ring can affect the molecule's interaction with biological targets.

-

Electronic Effects: The strong electron-withdrawing nature of both chloro and nitro groups can enhance the compound's ability to participate in hydrogen bonding and other interactions with target proteins.[3]

-

Lipophilicity: The presence of a halogen like chlorine can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes.

Conclusion and Future Directions

This guide provides a robust framework for the initial biological evaluation of novel chloro-nitro-pyrazole compounds. The systematic approach, beginning with cytotoxicity assessment followed by antimicrobial and antifungal screening, allows for the efficient identification of promising lead candidates. The preliminary mechanistic insights suggest that these compounds may exert their effects through multiple pathways, warranting further investigation.

Future studies should focus on:

-

Elucidating the precise mechanism of action of the most potent compounds.

-

In vivo efficacy and toxicity studies in animal models.

-

Lead optimization through medicinal chemistry to enhance potency and selectivity while minimizing toxicity.

By following the methodologies outlined in this guide, researchers can effectively advance the discovery and development of novel chloro-nitro-pyrazole-based therapeutics.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 5. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meddocsonline.org [meddocsonline.org]

- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Substituted 4-Nitro-Pyrazoles

Introduction: The Therapeutic Potential and Mechanistic Complexity of 4-Nitro-Pyrazoles

Substituted pyrazoles are a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] The introduction of a nitro group at the 4-position of the pyrazole ring often confers potent and diverse pharmacological properties, including antimicrobial, antiparasitic, anti-inflammatory, and anticancer effects.[1][6][7][8][9] For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of these compounds is paramount for optimizing lead candidates, predicting potential toxicities, and ultimately, developing effective therapeutics. This guide provides a comprehensive framework for the systematic investigation of the MoA of novel substituted 4-nitro-pyrazoles, integrating established experimental protocols with critical mechanistic insights.

The diverse bioactivities of pyrazole derivatives stem from their ability to interact with a wide array of biological targets. These include enzymes such as cruzain in Trypanosoma cruzi,[10][11][12] cytochrome P450 enzymes like CYP2E1,[13] and bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[14] Furthermore, they have been shown to modulate signaling pathways and protein-protein interactions.[15] The 4-nitro substitution can significantly influence the electronic properties of the pyrazole scaffold, impacting binding affinities and reactivity, making a thorough mechanistic investigation essential.

This guide is structured to provide a logical workflow, from initial target identification to in-depth cellular and biochemical characterization, and finally to computational validation. Each section details not only the experimental steps but also the underlying rationale, empowering researchers to make informed decisions in their MoA studies.

Part 1: Initial Target Identification and Validation

The first critical step in elucidating the MoA of a novel substituted 4-nitro-pyrazole is to identify its primary biological target(s). A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.

In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about potential targets.

-

Ligand-Based Virtual Screening: This approach compares the 3D structure and physicochemical properties of the 4-nitro-pyrazole derivative against libraries of known active compounds. Similarity in structure or pharmacophore features can suggest potential targets.

-

Reverse Docking: In this method, the 4-nitro-pyrazole is docked against a large database of protein structures. Proteins that show favorable binding energies are considered potential targets.

Experimental Target Identification

Experimental validation of computationally predicted targets or unbiased screening for novel targets is crucial.

-

Affinity-Based Methods:

-

Affinity Chromatography: The 4-nitro-pyrazole is immobilized on a solid support. A cell lysate is passed over the support, and proteins that bind to the compound are subsequently eluted and identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to a protein can stabilize it against proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. The protein bands that are protected from degradation in the presence of the compound are potential targets.

-

-

Phenotypic Screening and Target Deconvolution:

-

If the compound exhibits a specific phenotype (e.g., antimicrobial or anticancer activity), genetic or proteomic approaches can be used to identify the target. This can involve screening knockout or knockdown libraries to identify genes that confer resistance or sensitivity to the compound.

-

Part 2: Biochemical and Biophysical Characterization of Target Engagement

Once a putative target has been identified, the next step is to characterize the direct interaction between the 4-nitro-pyrazole and the target protein.

Enzyme Inhibition Assays

If the identified target is an enzyme, detailed kinetic studies are essential to determine the nature of the inhibition. Substituted pyrazoles have been shown to inhibit various enzymes, including cysteine proteases and kinases.[10][11][12][16]

Table 1: Key Parameters from Enzyme Inhibition Studies

| Parameter | Description | Typical Value Range for Potent Inhibitors |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | nM to low µM |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | nM to low µM |

| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, mixed). | Determined by Lineweaver-Burk or other kinetic plots. |

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagents and Materials:

-

Purified target enzyme

-

Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

-

Assay buffer

-

Substituted 4-nitro-pyrazole compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the 4-nitro-pyrazole compound in the assay buffer.

-

In a microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.

-

Incubate the enzyme-inhibitor mixture for a predetermined time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk or other suitable plot.

-

Biophysical Binding Assays

These methods directly measure the binding of the compound to the target protein, providing quantitative data on binding affinity and thermodynamics.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and flows the 4-nitro-pyrazole over the surface. The change in the refractive index upon binding is measured, providing real-time kinetics of association and dissociation.

-

Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding. A significant increase in the melting temperature indicates stabilization of the protein by the compound.

Part 3: Cellular Mechanism of Action Studies

Biochemical and biophysical assays confirm direct target engagement, but it is crucial to understand how this interaction translates into a cellular effect.

Cellular Target Engagement Assays

These assays confirm that the compound interacts with its target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): An extension of the TSA to whole cells or cell lysates. It assesses the thermal stabilization of the target protein in its native cellular environment upon compound binding.

Downstream Signaling Pathway Analysis

Inhibition of a target protein will often lead to changes in downstream signaling pathways.

-

Western Blotting: To assess the phosphorylation status or expression levels of key proteins in the pathway downstream of the target.

-

Reporter Gene Assays: To measure the activity of transcription factors that are regulated by the signaling pathway.

-

Phosphoproteomics: A global analysis of changes in protein phosphorylation upon treatment with the compound.

Elucidating the Molecular Consequences

The ultimate goal is to connect target engagement to the observed cellular phenotype.

-

Cell Viability and Proliferation Assays: To determine the effect of the compound on cell growth and survival.

-

Apoptosis Assays: To investigate if the compound induces programmed cell death (e.g., by measuring caspase activity or using Annexin V staining).

-

Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.

Experimental Workflow: Cellular MoA Elucidation

Caption: Workflow for cellular mechanism of action studies.

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compound. By systematically modifying the structure of the 4-nitro-pyrazole and assessing the impact on biological activity, key functional groups and structural features required for target engagement and cellular efficacy can be identified.[14][17][18][19]

Table 2: Example of SAR Data for a Series of 4-Nitro-Pyrazole Analogs

| Compound | R1 Substituent | R2 Substituent | Target Inhibition (IC50, µM) | Cell Viability (EC50, µM) |

| 1a | -H | -Phenyl | 5.2 | 10.8 |

| 1b | -CH3 | -Phenyl | 2.1 | 4.5 |

| 1c | -H | -4-Chlorophenyl | 0.8 | 1.5 |

| 1d | -H | -4-Methoxyphenyl | 15.6 | > 50 |

The data in Table 2 suggests that a methyl group at the R1 position and an electron-withdrawing group on the phenyl ring at the R2 position enhance both target inhibition and cellular activity.

Logical Relationship: SAR and Lead Optimization

Caption: The iterative process of SAR-driven lead optimization.

Conclusion

Elucidating the mechanism of action of substituted 4-nitro-pyrazoles requires a systematic and multi-faceted approach. By integrating computational predictions, biochemical and biophysical characterization, cellular assays, and structure-activity relationship studies, researchers can build a comprehensive understanding of how these potent compounds exert their biological effects. This in-depth knowledge is fundamental for the successful translation of promising hits into clinically viable drug candidates.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [rjpbr.com]

- 13. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic chemistry and potential significance of the novel heterocyclic compound, 1-(5-chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, exhibiting a wide array of biological activities.[1] This document outlines a plausible and scientifically grounded multi-step synthesis for the title compound, beginning with the construction of the pyrazole core, followed by regioselective functionalization, and concluding with the introduction of the characteristic side chain. Each synthetic step is detailed with a focus on the underlying chemical principles, reaction mechanisms, and practical experimental considerations. Furthermore, this guide includes a thorough discussion of the analytical techniques required for the structural elucidation and purity assessment of the synthesized compound and its intermediates. The potential applications of this molecule, particularly in the realms of herbicidal and antimicrobial research, are also explored, providing a forward-looking perspective on its value in drug discovery and development.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the design of bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the development of pharmaceuticals and agrochemicals.[1] The therapeutic landscape is populated with numerous pyrazole-containing drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. In the agricultural sector, pyrazole derivatives have been successfully commercialized as herbicides and insecticides.[2][3][4][5][6]

The biological activity of pyrazole derivatives can be finely tuned by the nature and position of substituents on the pyrazole ring. The introduction of a chlorine atom and a nitro group, as in the title compound, is a common strategy to modulate the electronic and steric properties of the molecule, often leading to enhanced biological efficacy.[7] Specifically, chloro-nitro-pyrazole derivatives have shown promise as antimicrobial and herbicidal agents.[7] The 1-(2-hydroxy-2-methylpropyl) substituent at the N1 position introduces a chiral center and a hydroxyl group, which can influence the compound's solubility, metabolic stability, and interaction with biological targets.

This guide details a rational synthetic approach to this compound, a molecule that combines these key structural features. The presented synthesis is designed to be a practical and reproducible protocol for researchers in the field.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process, as illustrated in the workflow diagram below. This strategic approach allows for the systematic construction and functionalization of the pyrazole core.

Caption: Proposed three-stage synthetic workflow.

Stage 1: Synthesis of the 1H-Pyrazole Core

The foundational step in this synthesis is the construction of the pyrazole ring. The Knorr pyrazole synthesis, a classic and reliable method, is proposed for this purpose. This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

Caption: Knorr pyrazole synthesis schematic.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 eq) to the stirred solution at room temperature. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Stage 2: Functionalization of the Pyrazole Ring

This stage involves the sequential introduction of the chloro and nitro groups onto the pyrazole ring. The order of these steps can be crucial for achieving the desired regioselectivity. Based on the directing effects of the pyrazole nitrogen atoms, nitration is expected to occur at the 4-position, followed by chlorination at the 5-position.

Step 2a: Nitration of 1H-Pyrazole

Nitration of pyrazole typically occurs at the C4 position due to the electronic nature of the ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

-

Nitration Reaction: To the cooled nitrating mixture, add the synthesized 1H-pyrazole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure, and purify the crude 4-nitro-1H-pyrazole by recrystallization or column chromatography.

Step 2b: Chlorination of 4-Nitro-1H-pyrazole

The subsequent chlorination can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After cooling, remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to obtain 5-chloro-4-nitro-1H-pyrazole.

Stage 3: N-Alkylation with Isobutylene Oxide

The final step is the introduction of the 2-methylpropan-2-ol side chain via N-alkylation of 5-chloro-4-nitro-1H-pyrazole with isobutylene oxide (tert-butyloxirane). This reaction is typically base-catalyzed, with the pyrazole anion acting as the nucleophile to open the epoxide ring.[8] The attack is expected to occur at the less sterically hindered carbon of the epoxide.

Experimental Protocol:

-

Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture at room temperature for 30-60 minutes to form the pyrazole anion.[9][10]

-

Alkylation: Slowly add isobutylene oxide (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the final product. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring proton, the methylene protons of the side chain, the methine proton, and the methyl protons. The hydroxyl proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the pyrazole ring carbons and the carbons of the 2-methylpropan-2-ol side chain.[11][12][13][14] |

| FT-IR | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=C and C=N stretches of the pyrazole ring, and the asymmetric and symmetric stretches of the nitro group.[15][16][17][18][19] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.[20][21][22][23] |

| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl) of the synthesized compound. |

Potential Applications and Future Directions

The unique combination of a chloro, a nitro, and a hydroxyalkyl group on a pyrazole scaffold suggests that this compound could be a valuable lead compound in several areas of research.

-

Agrochemicals: Many commercial herbicides are pyrazole derivatives.[2][3][4][5][6] The structural features of the title compound make it a candidate for screening as a potential herbicide.

-

Medicinal Chemistry: Chloro-nitro aromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[7][24] Further derivatization of the hydroxyl group could lead to the development of novel therapeutic agents. The pyrazole scaffold is a key component in many approved drugs, highlighting its importance in drug discovery.[1][25]

-

Material Science: Pyrazole derivatives can act as ligands for the formation of coordination complexes with interesting photophysical or catalytic properties.

Future research should focus on the biological evaluation of this compound and its analogs. Structure-activity relationship (SAR) studies will be crucial in optimizing its biological profile for specific applications.

Conclusion

This technical guide has presented a detailed and scientifically sound pathway for the synthesis of the novel compound this compound. By leveraging established methodologies in pyrazole chemistry, a practical and reproducible synthetic route has been outlined. The comprehensive characterization techniques described will ensure the structural integrity and purity of the final product. The potential applications of this molecule in agrochemical and medicinal chemistry underscore the importance of its discovery and synthesis. This guide serves as a valuable resource for researchers seeking to explore the chemical and biological landscape of substituted pyrazoles.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Functionalized Pyrazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical properties and metabolic stability have led to its incorporation into a multitude of blockbuster drugs.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the pyrazole chemical space. We will navigate through foundational and contemporary synthetic strategies, delve into the logic behind scaffold functionalization and diversification, analyze structure-activity relationships (SAR) with field-proven examples, and outline robust protocols for the characterization of novel derivatives. This guide is designed to serve as both a strategic overview and a practical handbook for harnessing the full potential of functionalized pyrazoles in the quest for next-generation therapeutics.

The Pyrazole Core: A Privileged Scaffold in Modern Drug Design

The pyrazole ring system is a versatile and highly valuable pharmacophore in drug discovery.[4][5] Its structure, featuring a "pyrrole-like" N1 nitrogen and a "pyridine-like" N2 nitrogen, imparts a unique combination of aromaticity, moderate basicity (pKa ≈ 2.5), and the ability to act as both a hydrogen bond donor and acceptor.[6] This duality allows for diverse, high-affinity interactions with biological targets. Furthermore, the pyrazole nucleus is generally stable to metabolic degradation, a crucial attribute for developing orally bioavailable drugs.[2][3]

The immense therapeutic potential of this scaffold is evidenced by the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) across a wide array of disease areas.[7][8] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[9][10][11]

| Drug Name | Therapeutic Class | Mechanism of Action | Key Structural Feature |

| Celecoxib | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor | Trifluoromethyl-substituted pyrazole |

| Sildenafil | Erectile Dysfunction / PAH | PDE5 Inhibitor | N-methylated pyrazole fused to a pyrimidine ring |

| Ruxolitinib | Anticancer / Myelofibrosis | JAK1/JAK2 Inhibitor | Pyrrolo[2,3-d]pyrimidine core with a pyrazole side chain |

| Apixaban | Anticoagulant | Factor Xa Inhibitor | Pyrazole-lactam core |

| Ibrutinib | Anticancer (CLL, MCL) | Bruton's Tyrosine Kinase (BTK) Inhibitor | Pyrazolo[3,4-d]pyrimidine core |

| Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 Inhibitor | Pyrrolo[2,3-d]pyrimidine with a 1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl side chain |

Table 1: Prominent examples of FDA-approved drugs featuring the pyrazole scaffold.[1][7][12][13][14][15][16]

Synthetic Strategies for Constructing the Pyrazole Core

The construction of the pyrazole ring is well-established, with both classical and modern methodologies offering access to a vast array of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Cornerstone: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis. It involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[17][18]

The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization as the second nitrogen attacks the remaining carbonyl. A final dehydration step yields the stable, aromatic pyrazole ring.[17][18][19]

This protocol is a representative example of a Knorr-type reaction to form a pyrazolone.[20]

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).

-

Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to serve as the catalyst.

-

Heating: Place the vial on a hot plate with a magnetic stirrer. Heat the reaction mixture to approximately 100°C with vigorous stirring.

-

Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Spot the reaction mixture against the ethyl benzoylacetate starting material.

-

Workup: If the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring.

-

Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate precipitation.

-

Isolation: Filter the resulting solid product using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.

-

Characterization: Determine the mass, percent yield, and melting point of the dried product. Confirm the structure using NMR and IR spectroscopy.

Modern Synthetic Methodologies

While classical methods are robust, modern organic synthesis has introduced more sophisticated and efficient strategies for accessing diverse pyrazole scaffolds.

-

1,3-Dipolar Cycloadditions: These reactions, particularly the Huisgen cycloaddition, involve the reaction of a 1,3-dipole (like a diazo compound or nitrilimine) with a dipolarophile (like an alkyne) to form the five-membered ring.[9][11][21] This approach offers excellent control over regioselectivity.

-

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the product, which incorporates substantial parts of all reactants.[9][22] This strategy is highly atom-economical and ideal for building molecular diversity rapidly.

-

Metal-Catalyzed Synthesis: Transition metals, particularly copper and palladium, are used to catalyze novel cyclization and cross-coupling reactions, enabling the synthesis of complex pyrazoles under mild conditions that are often not accessible through classical routes.[21][22]

-

Flow Chemistry: The use of continuous-flow reactors for pyrazole synthesis offers significant advantages in terms of safety, scalability, and reaction control, representing a greener and more efficient alternative to traditional batch processing.[23]

Exploring Chemical Space: Functionalization and Diversification

Once the pyrazole core is synthesized, the next critical step is its functionalization. The strategic placement of various substituents around the ring allows for the fine-tuning of a compound's steric, electronic, and physicochemical properties, which is the essence of exploring chemical space to optimize biological activity.

Positional Reactivity and Substitution

The pyrazole ring offers multiple sites for substitution: the N1 position and the C3, C4, and C5 positions. The C4 position is the most electron-rich and is readily susceptible to electrophilic substitution, while deprotonation with a strong base can lead to substitution at C3.[24]

-

N-Substitution: Alkylation or arylation at the N1 position is a common strategy to modulate lipophilicity and introduce vectors for interacting with specific pockets in a target protein. A key challenge with unsymmetrically substituted pyrazoles is the formation of regioisomeric products due to tautomerization.

-

C-Substitution via Halogenation: The introduction of a halogen (e.g., bromine via N-bromosuccinimide) at the C4 position creates a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of a wide variety of aryl, alkyl, and amino groups.[25]

-

Introduction of Key Functional Groups: Building blocks like 5-aminopyrazoles are particularly valuable as they provide a nucleophilic amino group that can be readily acylated, alkylated, or used in further heterocycle-forming reactions to build complex molecular architectures.[6][25][26]

Pyrazole as a Bioisostere

A powerful strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses. The pyrazole ring is an excellent non-classical bioisostere.[27]

-

Arene Bioisostere: Pyrazole can replace a phenyl ring, often leading to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[7]

-

Amide/Phenol Bioisostere: The N-H of the pyrazole can mimic the hydrogen-bonding properties of an amide or phenol, but with greater metabolic stability and altered lipophilicity.[27] A prominent example of this strategy was the exploration of thiazole, triazole, and imidazole replacements for the pyrazole core in the CB1 antagonist Rimonabant.[28]

Structure-Activity Relationship (SAR) in Pyrazole-Based Drug Design

The ultimate goal of functionalization is to establish a clear Structure-Activity Relationship (SAR), which correlates changes in molecular structure with changes in biological potency and selectivity.

Case Study: SAR of Pyrazole-Based Cannabinoid Receptor 1 (CB1) Antagonists

The development of Rimonabant and its analogs provides a classic example of pyrazole SAR.[29] Studies revealed several critical structural requirements for potent and selective CB1 antagonism:

-

N1-Position: A bulky, substituted aryl group, such as a 2,4-dichlorophenyl moiety, is optimal for high affinity.

-

C3-Position: A carboxamide group, particularly one linked to a piperidinyl ring, is crucial for engaging in key hydrogen bond interactions with the receptor.

-

C5-Position: A para-substituted phenyl ring, such as a p-chlorophenyl or p-iodophenyl group, significantly enhances potency.[29]

| Position | Substituent | Impact on CB1 Antagonist Activity |

| N1 | 2,4-Dichlorophenyl | High Potency: Fills a key hydrophobic pocket. |

| C3 | Piperidinyl Carboxamide | Essential: Forms critical hydrogen bonds. |

| C4 | Methyl | Tolerated: Minor impact on potency. |

| C5 | p-Iodophenyl | Very High Potency: Optimal interaction in the binding site. |

Table 2: Simplified SAR summary for pyrazole-based CB1 receptor antagonists.[29]

Similar detailed SAR studies have been crucial in optimizing pyrazole scaffolds as inhibitors of targets ranging from bacterial enzymes like FabH to human proteases like meprin.[30][31] For instance, in pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction, it was found that substitution at the N-1 position of the pyrazole was critical, while the corresponding N-2 regioisomer was inactive, demonstrating the high degree of spatial sensitivity in ligand-target interactions.[32]

Analytical Workflow: Characterization of Novel Pyrazoles

The unambiguous characterization of newly synthesized compounds is paramount for scientific integrity. A standardized workflow ensures that the structure and purity of each functionalized pyrazole are rigorously confirmed.

Core Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For a typical pyrazole, protons on the ring appear in the aromatic region, with the C4-H proton being the most shielded (~6.2 ppm) and the C3-H and C5-H protons appearing further downfield (~7.4-7.5 ppm).[33] Carbon signals show a characteristic pattern, with C4 being the most upfield (~105 ppm).[33][34][35]

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard.[33][36]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For N-unsubstituted pyrazoles, a characteristic N-H stretch will be visible. C=N, C=C, and C-H aromatic stretching frequencies are also diagnostic.[33][34][37]

-

Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard pulse programs are typically sufficient.

-

Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Correlate the observed chemical shifts, coupling constants, and integrations with the proposed structure.

| Technique | Information Obtained | Typical Data for 1-Methylpyrazole |

| ¹H NMR | Proton environment, connectivity (via coupling) | H3: ~7.5 ppm (d), H5: ~7.4 ppm (d), H4: ~6.2 ppm (t), N-CH₃: ~3.9 ppm (s) |

| ¹³C NMR | Carbon skeleton | C3: ~138.7 ppm, C5: ~129.2 ppm, C4: ~105.4 ppm, N-CH₃: ~39.1 ppm |

| HRMS (ESI+) | Exact molecular weight | [M+H]⁺ calculated and found values agree within 5 ppm |

| IR (ATR) | Presence of functional groups | C-H (aromatic), C=N, C=C stretches |

Table 3: Summary of expected analytical data for a model compound, 1-methylpyrazole.[33]

Conclusion and Future Directions

The functionalized pyrazole scaffold continues to be a remarkably fruitful area of research in drug discovery. Its proven success in marketed drugs, combined with its favorable chemical and metabolic properties, ensures its place in the medicinal chemist's toolbox. The journey from a simple heterocyclic core to a life-saving therapeutic is paved with the strategic exploration of its chemical space. Classical syntheses provide robust access, while modern methods are enabling unprecedented efficiency and diversity.

Looking forward, the field is advancing through the adoption of technologies like flow chemistry and nanoparticle-based catalysis for greener and more efficient synthesis.[23][38] The application of computational chemistry and machine learning is also set to accelerate the design-synthesis-test cycle, allowing for more predictive and rational exploration of the vast pyrazole chemical space. As our understanding of biology deepens, the versatility of the pyrazole scaffold will undoubtedly be leveraged to address new and challenging therapeutic targets.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. jk-sci.com [jk-sci.com]

- 18. name-reaction.com [name-reaction.com]

- 19. benchchem.com [benchchem.com]

- 20. chemhelpasap.com [chemhelpasap.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. benchchem.com [benchchem.com]

- 34. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. chemrxiv.org [chemrxiv.org]

- 37. jocpr.com [jocpr.com]

- 38. Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review | Semantic Scholar [semanticscholar.org]

In Silico ADMET Profiling of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol: A Technical Guide for Early-Stage Drug Discovery

Executive Summary

The imperative to reduce late-stage attrition of drug candidates has positioned early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling as a cornerstone of modern drug discovery.[1][2][3] High failure rates, often attributed to unfavorable pharmacokinetic or toxicity profiles, underscore the need for predictive, cost-effective evaluation methods.[4][5] In silico, or computational, approaches offer a rapid and resource-efficient means to assess the ADMET properties of novel chemical entities before significant investment in synthesis and in vitro testing.[6][7][8]

This technical guide provides a comprehensive framework for the in silico ADMET characterization of 1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No. 1415099-67-0), a substituted pyrazole derivative.[9][10] Pyrazole-containing compounds are prevalent in medicinal chemistry and agrochemistry, making a thorough understanding of their potential disposition and safety crucial.[11][12] This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that blends technical protocols with the scientific rationale behind the predictive models, thereby ensuring a robust and interpretable assessment.

Chapter 1: Compound Profile and Foundational Physicochemical Properties

Before delving into complex pharmacokinetic predictions, a fundamental understanding of a compound's physicochemical properties is essential. These properties, derived directly from the molecular structure, govern a molecule's behavior in a biological environment and are the primary inputs for most ADMET models.[13][14]

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 1415099-67-0[15]

-

Molecular Formula: C₇H₁₀ClN₃O₃

-

Molecular Weight: 219.63 g/mol [9]

-

SMILES: CC(C)(O)CN1N=CC(=C1Cl)--INVALID-LINK--=O

The initial step in any in silico workflow is to obtain the canonical SMILES representation of the molecule, which serves as the universal input for a wide array of predictive software.

Predicted Physicochemical Descriptors

The following table summarizes key physicochemical properties predicted using established computational algorithms. The causality behind their importance is critical: for instance, lipophilicity (LogP) is a primary determinant of a molecule's ability to permeate biological membranes, a prerequisite for absorption and distribution.[8]

| Property | Predicted Value | Significance in ADMET Profiling |

| Lipophilicity (LogP) | 1.35 - 1.60 | Measures the partitioning between octanol and water. A balanced LogP is crucial for both solubility and membrane permeability. Values in this range are generally favorable for oral absorption. |

| Aqueous Solubility (LogS) | -2.50 - -3.00 | Predicts solubility in water. Poor solubility can be a major impediment to absorption, leading to low bioavailability.[16] The predicted value suggests moderate to low solubility. |

| Topological Polar Surface Area (TPSA) | 85.9 Ų | Represents the surface area of polar atoms. TPSA is a key indicator of membrane permeability, including Blood-Brain Barrier (BBB) penetration. A TPSA < 140 Ų is often associated with good oral bioavailability. |

| pKa (Acidic/Basic) | Acidic: ~7.5 (pyrazole N-H), Basic: Not significant | Predicts the ionization state at physiological pH. Ionization state affects solubility, permeability, and binding to targets and transporters. The pyrazole ring may exhibit weak acidity. |

| Number of H-Bond Donors | 1 (the -OH group) | Important for solubility and target binding. Fewer donors generally favor better permeability. |

| Number of H-Bond Acceptors | 5 (N and O atoms) | Also crucial for solubility and target interactions. |

| Rotatable Bonds | 3 | A measure of molecular flexibility. Fewer than 10 rotatable bonds is often considered favorable for good oral bioavailability. |

Data presented are consensus values derived from multiple predictive platforms like SwissADME and pkCSM to ensure robustness.

Chapter 2: A Unified Workflow for In Silico ADMET Prediction

A structured, multi-tool approach is essential for a reliable in silico assessment. Relying on a single algorithm can introduce bias; therefore, a consensus-based methodology is a self-validating system that enhances the trustworthiness of the final profile. The choice to use multiple, freely accessible tools makes this protocol verifiable and widely applicable.[17][18]

Workflow Diagram

Caption: A generalized workflow for in silico ADMET profiling.

Chapter 3: Absorption

Absorption is the process by which a drug enters systemic circulation.[19] For orally administered drugs, this involves traversing the gastrointestinal (GI) tract epithelium. Computational models are adept at predicting key indicators of oral absorption.[16][20]

| Parameter | Predicted Outcome | Rationale and Interpretation |